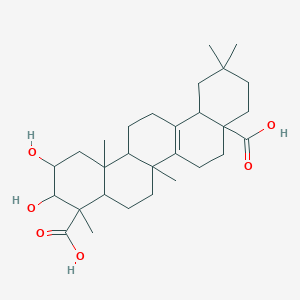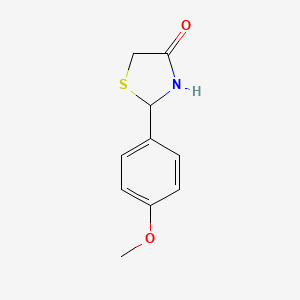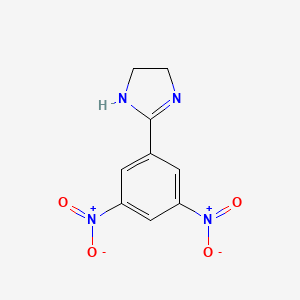![molecular formula C22H19N3O5 B15150604 N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15150604.png)
N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a substituted phenyl group through a Schiff base linkage, which is known for its versatility in forming stable complexes with metals and other organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves a multi-step process:
Formation of the Schiff Base: This step involves the condensation of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with 3-aminobenzamide under acidic or basic conditions to form the Schiff base linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Introduction of new functional groups in place of the ethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, enzymes, or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-[(E)-[(3-METHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, nitro group, and Schiff base linkage allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C22H19N3O5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[3-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-2-30-20-13-19(25(28)29)11-16(21(20)26)14-23-17-9-6-10-18(12-17)24-22(27)15-7-4-3-5-8-15/h3-14,26H,2H2,1H3,(H,24,27) |
Clave InChI |
NXJDGHAKEFQVJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-phenylethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B15150524.png)
![3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
![4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![3,4-Bis[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B15150551.png)


![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)

![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![2-methylpropyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15150610.png)
![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
